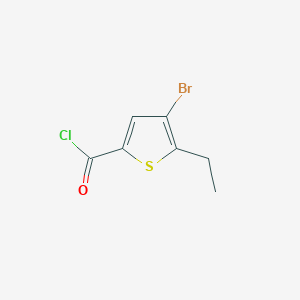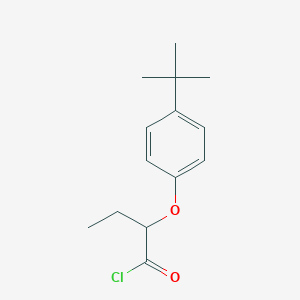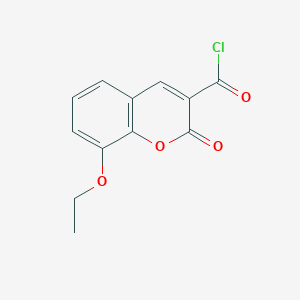![molecular formula C21H32N2O2 B1394015 tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 929302-01-2](/img/structure/B1394015.png)
tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Descripción general
Descripción
“tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C21H32N2O2 . It is a unique structure that offers diverse applications, from drug development to material synthesis.
Synthesis Analysis
The synthesis of “tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate” involves the use of wet Pd/C in THF solution. The reaction is stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The molecular structure of “tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate” is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1 . The InChI key is YLKHACHFJMCIRE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate” are as follows: It has a molecular weight of 254.37 . The compound is solid in form .Aplicaciones Científicas De Investigación
Synthesis of Piperazines and Diazaspirocycles
The compound is utilized in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes. The process involves annulation of primary amines with resin-bound bismesylates, facilitated by an α-methyl benzyl carbamate resin linker. This methodology allows for the efficient and clean synthesis of these heterocycles, which are of interest due to their potential biological activities (Macleod et al., 2006).
Divergent Synthesis of Substituted Diazaspirocycles
This chemical framework is pivotal in the divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes, where the key step is a Michael addition to a tetrasubstituted olefin acceptor. This methodology allows the introduction of various substituents, enabling the creation of a diverse array of diazaspiro compounds (Yang et al., 2008).
Spirocyclization of Pyridine Substrates
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via spirocyclization of pyridine substrates. This process involves the in situ activation of pyridine rings and the subsequent intramolecular addition of β-dicarbonyl nucleophiles. This method provides an efficient route for constructing this class of spirocycles (Parameswarappa & Pigge, 2011).
Aminomethylation of Guareschi Imides
The aminomethylation of Guareschi imides, specifically 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, has been reported. This reaction leads to the formation of variously substituted diazaspiro derivatives, showcasing the versatility of this chemical framework in synthesizing complex organic structures (Khrustaleva et al., 2017).
Applications in CCR8 Antagonists
Though not directly related to tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate, derivatives of 3,9-diazaspiro[5.5]undecanes have been investigated for their potential use as CCR8 antagonists in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-15-11-21(12-16-23)9-13-22(14-10-21)17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYTCPFYPQYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693120 | |
| Record name | tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
CAS RN |
929302-01-2 | |
| Record name | tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)


![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393948.png)



